3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine is characterized by a five-membered pyrrolidine ring system that serves as the central scaffold, with a phenoxy substituent attached at the third position. The Chemical Abstracts Service registry number 946760-51-6 identifies this specific compound, distinguishing it from closely related structural analogues. The molecular structure consists of a pyrrolidine ring bonded to a phenolic moiety that carries both a methoxy group and a nitro group, creating a complex electronic environment that affects the overall molecular properties.
The bonding pattern within this molecule demonstrates the characteristic features of substituted pyrrolidines, where the nitrogen atom in the five-membered ring adopts a pyramidal geometry. The phenoxy linkage at the third carbon position of the pyrrolidine ring creates an ether bond, connecting the heterocyclic core to the aromatic system. The methoxy substituent at the second position of the phenyl ring provides electron-donating character, while the nitro group at the fifth position exhibits strong electron-withdrawing properties. This substitution pattern creates a significant electronic asymmetry within the aromatic ring, influencing both the reactivity and conformational preferences of the molecule.
The Simplified Molecular Input Line Entry System representation of the compound, expressed as O=N+[O-], provides insight into the connectivity pattern and formal charge distribution. The nitro group exists in its canonical form with a positive nitrogen center and negative oxygen atoms, while the methoxy group maintains its neutral electronic state. The pyrrolidine ring nitrogen contributes to the overall basicity of the molecule, creating multiple sites for potential intermolecular interactions.
Structure
2D Structure
Properties
IUPAC Name |
3-(2-methoxy-5-nitrophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-10-3-2-8(13(14)15)6-11(10)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLKVXPUUSOJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
These methods allow for the introduction of the pyrrolidine ring with control over regioselectivity and functional group tolerance.
Reduction and Functional Group Transformations
Nitro Group Reduction
The nitro group in this compound or its intermediates can be selectively reduced to the corresponding amine to enable further functionalization:
| Method | Catalyst/Reagent | Conditions | Yield | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C or Raney Ni under H2 (1–3 atm) | Ethanol, 25–50°C, 1–2 h | >90% | Clean reduction, minimal byproducts |
| Fe/HCl Reduction | Iron powder in acidic medium | 60–80°C | Moderate | Requires purification to remove iron residues |
Catalytic hydrogenation is preferred for its high efficiency and cleaner reaction profile.
Methoxy Group Modification
The methoxy substituent can be modified via:
- Demethylation: Using boron tribromide (BBr3) in dichloromethane at low temperature (-78°C to 0°C) to yield phenolic intermediates.
- Thiolation: Substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C to replace methoxy with thiol groups.
These transformations expand the compound’s chemical versatility.
Process Optimization and Industrial Considerations
- Catalyst Recycling: For example, 10% Pd/C catalyst used in hydrogenation can be filtered and reused mechanically, improving cost efficiency.
- Solvent Recovery: Ethylene dichloride and methanol are recovered by distillation to minimize waste.
- Green Chemistry: The synthetic route emphasizes mild reaction conditions, reduced hazardous waste, and high product purity, aligning with environmental and economic goals.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | 2-Amino-5-nitropyridine | 2-Aminopyridine, mixed acid nitration | <10°C addition, 58–63°C reaction | High purity, controlled nitration |
| 2 | 2-Hydroxyl-5-nitropyridine | NaNO2/HCl diazotization | 0–8°C, 30–50 min | Efficient hydroxyl substitution |
| 3 | 2-Chloro-5-nitropyridine | POCl3, DMF | Reflux 2–4 h | Precursor for methoxylation |
| 4 | 2-Methoxy-5-nitropyridine | Sodium methylate, methanol | Reflux 1–2 h | High yield, crystalline product |
| 5 | This compound | Pyrrolidine coupling via NAS or Pd/Cu catalysis | Variable, 55–100°C, 1–18 h | Yields 40–98%, catalyst choice critical |
| 6 | Reduced amine derivatives | Pd/C hydrogenation or Fe/HCl | 25–80°C, 1–2 h | >90% yield with Pd/C |
Research Findings and Notes
- Microwave-assisted synthesis and iridium-catalyzed reductive methods have been explored to improve efficiency in pyrrolidine formation steps, although these are less common for this specific compound.
- The presence of both nitro and methoxy groups influences the reactivity, enabling selective transformations without affecting the pyrrolidine ring.
- The compound’s biological relevance drives the need for high-purity synthesis with minimal impurities and byproducts.
Chemical Reactions Analysis
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:
- Synthesis of Complex Molecules : It can be used as a building block for synthesizing more complex organic compounds.
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms and pathways. For example:
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Reacts with lithium aluminum hydride or sodium borohydride.
Biological Applications
In the biological sciences, this compound has been utilized for:
- Proteomics Research : It aids in studying protein interactions and functions, potentially leading to discoveries in drug development and disease mechanisms.
- Pharmacological Studies : Its interactions with specific molecular targets may influence enzyme activities, making it a candidate for further exploration in therapeutic applications.
Industrial Applications
The compound is also significant in industrial contexts:
- Chemical Intermediates : It is used in the production of various chemical products, contributing to the manufacturing of agrochemicals and pharmaceuticals.
- Catalysis : Its unique functional groups can enhance catalytic processes, improving efficiency and selectivity in chemical reactions.
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Synthesis of Anticancer Agents :
- Researchers have explored its potential as a precursor in synthesizing novel anticancer compounds, demonstrating its utility in medicinal chemistry.
-
Drug Development Initiatives :
- A study highlighted its role in developing inhibitors for specific enzymes related to cancer progression, showcasing its relevance in therapeutic research.
-
Environmental Chemistry :
- Investigations into its degradation pathways have been conducted to assess environmental impacts and develop strategies for mitigating pollution from chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine, we compare it with structurally analogous pyrrolidine and pyridine derivatives from the literature. Key differences in substituents, synthesis pathways, and applications are highlighted below.
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
*Calculated based on molecular formula (C₁₁H₁₄N₂O₄).
Structural Analysis
- In contrast, iodopyridine derivatives (e.g., 3-[2-(S)-2-pyrrolinemethoxy]-5-iodopyridine) exhibit halogen-mediated radioimaging or receptor-binding properties . Pyrrolidine-2,3-dione derivatives (e.g., compound from ) feature a diketone ring, enhancing hydrogen-bonding capacity, which is absent in the target compound.
- However, analogous pyrrolidine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, 3-iodopyridine derivatives are prepared using tert-butoxycarbonyl (Boc)-protected intermediates and deprotection steps , while pyrrolidine-2,3-diones are synthesized via Michael addition and cyclization .
Biological Activity
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring attached to a 2-methoxy-5-nitrophenoxy group. This structure contributes to its diverse chemical reactivity and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1504252-74-7 |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes. The mechanism involves binding to targets that modulate various biochemical pathways, which can lead to alterations in metabolic processes.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in glucose absorption, making them significant targets for antidiabetic therapies.
- α-Amylase Inhibition : The compound demonstrated notable inhibitory activity against α-amylase with an IC₅₀ value of approximately 36.32 μg/mL.
- α-Glucosidase Inhibition : It also showed promising results against α-glucosidase, with an IC₅₀ value of around 27.51 μg/mL, indicating its potential as a therapeutic agent for managing diabetes .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond enzyme inhibition. Its potential applications include:
- Antidiabetic Agent : By inhibiting carbohydrate-hydrolyzing enzymes, the compound may help lower blood glucose levels.
- Anticancer Properties : Similar compounds have shown efficacy in targeting cancer cell growth, suggesting that this pyrrolidine derivative may also possess anticancer activity .
- Proteomics Research : The compound is used in proteomics to study protein interactions, which is essential for understanding various biological processes.
Case Studies and Research Findings
Several studies have investigated the effects of pyrrolidine derivatives on biological systems:
- In vitro Studies : A study on related pyrrolidine derivatives indicated significant inhibition of α-glucosidase and α-amylase, supporting the hypothesis that modifications in the pyrrolidine structure can enhance biological activity .
- Molecular Docking Studies : Research employing molecular docking techniques has shown that derivatives similar to this compound exhibit strong binding affinities to target enzymes, correlating well with their observed inhibitory activities .
- Safety Profile : Preliminary assessments suggest a favorable safety profile for these compounds, with low cytotoxicity observed in cell-based assays .
Comparison with Related Compounds
The unique combination of functional groups in this compound differentiates it from other pyrrolidine derivatives:
| Compound | IC₅₀ (μg/mL) | Activity Type |
|---|---|---|
| This compound | 36.32 (α-amylase) | Antidiabetic |
| Pyrrolidine | N/A | Building block |
| 2-Methoxy-5-nitrophenol | N/A | Structural analogue |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield (Typical) |
|---|---|---|---|
| Protection | NaH, TsCl, THF, 0°C→rt | N-Tosylation | 75–85% |
| Coupling | Pd(PPh₃)₄, boronic acid, 105°C | Aryl-pyrrolidine linkage | 60–70% |
| Deprotection | KOH, EtOH, 80°C | Ts group removal | >90% |
Basic: How is this compound characterized structurally?
Answer:
Rigorous characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, nitro groups) and pyrrolidine ring conformation .
- Elemental Analysis : Verification of C, H, N content to ensure stoichiometric purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).
Critical Note : Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate incomplete deprotection or side reactions, necessitating repurification .
Advanced: How can researchers optimize low yields in the Suzuki-Miyaura coupling step?
Answer:
Low yields often stem from catalyst inefficiency or boronic acid instability . Mitigation strategies include:
- Catalyst Screening : Testing Pd(OAc)₂ or XPhos-Pd-G3 for improved turnover .
- Solvent Optimization : Replacing toluene with dioxane to enhance boronic acid solubility .
- Oxygen-Free Conditions : Degassing solvents to prevent Pd catalyst oxidation .
Q. Table 2: Catalyst Performance Comparison
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 60–70 |
| XPhos-Pd-G3 | Dioxane/H₂O | 75–85 (estimated) |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
SAR studies focus on methoxy/nitro group positioning and pyrrolidine ring flexibility :
- Nitro Group Modifications : Replace the nitro group with cyano or trifluoromethyl to assess electron-withdrawing effects .
- Pyrrolidine Substitution : Introduce steric hindrance (e.g., 3-methylpyrrolidine) to probe conformational stability .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Key Finding : Derivatives with para-substituted nitro groups exhibit higher binding affinity compared to ortho-substituted analogs .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : The compound may release toxic gases (e.g., NOx) under combustion; CO₂ or dry chemical extinguishers are recommended .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphism or hydration states . Systematic approaches include:
- Thermogravimetric Analysis (TGA) : Detect hydrated vs. anhydrous forms .
- Dynamic Light Scattering (DLS) : Measure particle size in suspension to assess aggregation.
- Co-solvent Screening : Test mixtures like DMSO:water (9:1) for improved dissolution .
Advanced: What computational methods support the design of novel derivatives?
Answer:
- DFT Calculations : Predict electronic effects of substituents (e.g., nitro vs. methoxy) on HOMO/LUMO levels.
- Molecular Dynamics (MD) : Simulate pyrrolidine ring flexibility in protein binding pockets .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
